6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine
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Overview
Description
6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-N,2-N-Dimethyl-1,3-benzoxazole-2,5-diamine
- N1,N3-Dimethylbenzene-1,3-diamine
- 5,6-Dimethyl-1,2,3-benzotriazole
Uniqueness
6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays or possess unique reactivity in chemical reactions.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-N,6-N-dimethyl-1,3-benzoxazole-2,6-diamine |
InChI |
InChI=1S/C9H11N3O/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
GCMBIRMXMCZAML-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(O2)N |
Origin of Product |
United States |
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